2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions to form the tetrahydropyrimidine ring. The subsequent esterification with 2-ethoxyethanol yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is known to affect prostaglandin E2 production and cyclooxygenase-2 (COX-2) activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-methoxycinnamate: Commonly used in sunscreens for its UV-absorbing properties.
4-(4-Methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the ethoxyethyl group.
Uniqueness
2-Ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxyethyl group enhances its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C17H22N2O5 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-ethoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-4-23-9-10-24-16(20)14-11(2)18-17(21)19-15(14)12-5-7-13(22-3)8-6-12/h5-8,15H,4,9-10H2,1-3H3,(H2,18,19,21) |
InChI Key |
VYNLXJBLGPPAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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